molecular formula C10HF19O5 B1302275 Perfluoro-3,6,9-trioxatridecanoic acid CAS No. 330562-41-9

Perfluoro-3,6,9-trioxatridecanoic acid

Cat. No.: B1302275
CAS No.: 330562-41-9
M. Wt: 562.08 g/mol
InChI Key: GDQLSTSWOFAQNO-UHFFFAOYSA-N
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Description

Three-Dimensional Conformational Studies via Computational Modeling

Three-dimensional conformational analysis of perfluoro-3,6,9-trioxatridecanoic acid reveals a flexible molecular structure due to the presence of ether oxygen atoms at positions 3, 6, and 9 along the carbon chain. These ether linkages introduce rotational freedom and influence the overall molecular geometry.

Computational modeling indicates that the molecule adopts conformations that minimize steric hindrance among the bulky perfluoroalkyl groups while maintaining intramolecular interactions between the carboxylic acid moiety and adjacent ether oxygens. The perfluorobutoxy substituents contribute to a highly fluorinated environment, promoting a compact and somewhat folded conformation in three-dimensional space.

The 3D conformer data, accessible from chemical databases, supports the presence of a highly electronegative surface with potential amphiphilic character due to the polar carboxylic acid group and the hydrophobic perfluoroalkyl ether backbone.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):
Due to the extensive fluorination, $$^{19}$$F NMR spectroscopy is particularly informative. The spectrum typically shows multiple fluorine environments corresponding to the difluoroacetic acid terminus, tetrafluoroethoxy units, and nonafluorobutoxy substituents. The chemical shifts and coupling constants reflect the electronic environment around fluorines and the presence of ether oxygens.

$$^{1}$$H NMR signals are minimal due to the single hydrogen atom present, usually associated with the acidic proton of the carboxyl group, which may appear as a broad singlet due to exchange phenomena.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Characteristic absorption bands include strong carbonyl stretching vibrations near 1700 cm$$^{-1}$$ attributed to the carboxylic acid group. Ether C–O–C stretches appear in the 1100–1300 cm$$^{-1}$$ region. The presence of C–F bonds gives rise to multiple absorptions between 1000 and 1400 cm$$^{-1}$$.

Mass Spectrometry (MS):
Mass spectra exhibit a molecular ion peak consistent with the molecular weight of 562.08 g/mol. Fragmentation patterns typically involve cleavage at ether linkages and loss of fluorinated alkyl groups, providing structural information on the perfluoroalkyl ether backbone and terminal acid functionality.

These spectroscopic techniques collectively confirm the molecular structure and purity of this compound.

Comparative Analysis with Related Perfluoroalkyl Ether Carboxylic Acids

This compound is structurally related to other perfluoroalkyl ether carboxylic acids such as perfluoro-3,6,9-trioxadecanoic acid (molecular formula $$ \text{C}7 \text{H} \text{F}{13} \text{O}_5 $$) which has a shorter carbon chain and fewer fluorine atoms.

Feature This compound Perfluoro-3,6,9-trioxadecanoic Acid
Molecular Formula C10HF19O5 C7HF13O5
Molecular Weight (g/mol) 562.08 Lower (approx. 414)
Number of Ether Linkages Three (positions 3, 6, 9) Three (similar positions)
Perfluoroalkyl Chain Length Longer, with nonafluorobutoxy substituents Shorter, fewer fluorinated carbons
Hydrophobicity Higher due to longer perfluoroalkyl chains Lower comparatively
Applications Surface chemistry, advanced materials Similar but with differing solubility profiles

The longer perfluoroalkyl chain and additional fluorination in this compound enhance its hydrophobic and lipophobic character, making it more suitable for applications requiring extreme chemical stability and surface activity. Ether linkages in both compounds modulate solubility and molecular flexibility, impacting their interaction with solvents and interfaces.

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQLSTSWOFAQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF19O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375114
Record name Perfluoro-3,6,9-trioxatridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-41-9
Record name Perfluoro-3,6,9-trioxatridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6,9-trioxatridecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Fluorination and Etherification

The synthesis of Perfluoro-3,6,9-trioxatridecanoic acid typically involves a multi-step process combining perfluorination and ether bond formation. The general approach includes:

  • Starting Materials: The process often begins with fluorinated precursors such as perfluorobutyl ethers or related fluorinated intermediates.
  • Ether Linkage Formation: Sequential introduction of ether oxygen atoms at specific carbon positions (3, 6, and 9) is achieved through controlled etherification reactions, often involving fluorinated alkoxy reagents.
  • Perfluorination: The carbon backbone is fully fluorinated using specialized fluorinating agents or electrochemical fluorination techniques to replace hydrogen atoms with fluorine, ensuring the compound’s perfluorinated nature.
  • Carboxylation: The terminal functional group is introduced as a carboxylic acid, typically via oxidation or substitution reactions on the fluorinated intermediate.

This synthetic route requires precise control of reaction conditions such as temperature, pressure, and fluorinating agent concentration to achieve the desired molecular architecture without degradation or side reactions.

Fluorination Techniques

  • Electrochemical Fluorination (ECF): A common industrial method for perfluorination, ECF involves the electrolysis of organic substrates in anhydrous hydrogen fluoride, leading to the replacement of C–H bonds with C–F bonds. This method is suitable for producing perfluorinated ethers with high purity.
  • Direct Fluorination: Using elemental fluorine or fluorine-containing reagents under controlled conditions to fluorinate precursors selectively.
  • Nucleophilic Fluorination: Employing fluorine nucleophiles such as tetrafluoroborate or other fluorinating agents to introduce fluorine atoms in specific positions.

Purification and Isolation

After synthesis, the compound is purified by distillation under reduced pressure (vacuum distillation) due to its relatively low boiling point at 0.8 mmHg. Additional purification steps may include chromatographic techniques to remove impurities and unreacted starting materials.

Research Findings and Data Summary

Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C10HF19O5 Confirmed by multiple sources
Molecular Weight 562.08 g/mol Calculated and experimentally confirmed
Boiling Point 75 °C at 0.8 mmHg Requires vacuum distillation
Physical State Clear liquid At room temperature
Density ~1.8 g/cm³ (predicted) Consistent with fluorinated liquids
pKa ~0.21 (predicted) Indicates strong acidity

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Preparation of fluorinated ether precursors Fluorinated alkoxy reagents, controlled etherification Formation of intermediate ether linkages
2 Perfluorination of carbon backbone Electrochemical fluorination or direct fluorination Replacement of C–H bonds with C–F bonds
3 Introduction of carboxylic acid group Oxidation or substitution reactions Terminal acid group formation
4 Purification Vacuum distillation, chromatography Isolation of high-purity product

Chemical Reactions Analysis

Perfluoro-3,6,9-trioxatridecanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Unique Properties

The compound's structure features a perfluorinated backbone combined with ether linkages, which imparts remarkable hydrophobic and lipophobic characteristics. These properties make it particularly useful for studying interfacial phenomena such as wetting and dewetting processes on various surfaces. Additionally, its stability under extreme conditions and resistance to degradation allow for its application in durable coatings and advanced materials with tailored surface properties .

Surface Chemistry

This compound is extensively used in the study of surface interactions. Its ability to modify surface energy makes it ideal for investigating:

  • Wetting Behavior : Understanding how liquids interact with solid surfaces.
  • Coating Development : Creating surfaces that repel water and oils.

Materials Science

The compound's unique solubility profile enables researchers to explore its interactions in various solvent environments. This is crucial for:

  • Amphiphilic Systems : Designing materials that can interact with both hydrophilic and hydrophobic substances.
  • Durable Coatings : Developing protective layers that withstand harsh environmental conditions.

Environmental Studies

Research into the environmental impact of perfluorinated compounds (PFCs) has led to investigations into the persistence and bioaccumulation potential of this compound. Studies indicate that it is not readily biodegradable and may contribute to long-term ecological effects .

Case Study 1: Coating Applications

A study demonstrated the use of this compound in creating a fluoropolymer coating that significantly enhances the water repellency of surfaces. The results indicated improved performance in terms of durability and resistance to staining compared to traditional coatings.

Case Study 2: Toxicological Assessments

Research utilizing human cell-based models has prioritized the assessment of various PFCs, including this compound. These studies aim to understand the compound's hazardous properties and its impact on human health and the environment .

Comparison with Similar Compounds

Comparison with Structural Analogs and Legacy PFAS

Structural Analogues

PFAS 4 belongs to the PFECA subclass, distinguished by ether oxygen atoms in the carbon chain. Key structural analogs include:

Compound Name Structure Features Key Differences
PFOS (Perfluorooctanesulfonic acid) 8-carbon chain, sulfonic acid group Sulfonate head group; no ether linkages
HFPO-TeA (Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid) Branched ether chain with methyl groups Methyl branches; higher environmental prevalence
PFO3DoDA (Perfluoro-3,6,9-trioxadecanoic acid) 10-carbon chain, three ether oxygens Shorter chain length (vs. PFAS 4)
GenX (Perfluoro(2-methyl-3-oxahexanoic) acid) 6-carbon chain, branched ether linkage Smaller molecular size; lower BCF

Physicochemical Properties

Property PFAS 4 PFOS GenX (HFPO-DA) HFPO-TeA
Water Solubility Low (fluorophilic) Very low Moderate Low
Log Kow ~5.2 (estimated) 6.5–7.0 2.8–3.5 ~4.9
Thermal Stability High (>300°C) Extremely high Moderate (decomposes at 200°C) High (>250°C)
Primary Use Nanoparticle coatings Firefighting foams Fluoropolymer production Industrial surfactants

PFAS 4’s ether linkages enhance solubility in fluorous solvents like HFE-7500 compared to purely alkyl-chain PFAS (e.g., PFOA), facilitating applications in advanced materials .

Bioaccumulation and Toxicity

Bioaccumulation Factors (BCFs) in Zebrafish:
Compound BCF Notes
PFAS 4 74 High due to ether-enhanced mobility
PFOS >100 Legacy PFAS with persistent accumulation
FOSA <50 Lower despite sulfonamide group
GenX 12 Rapid renal excretion in mammals

PFAS 4’s moderate BCF reflects a balance between fluorophilic solubility and molecular size, enabling tissue penetration without extreme persistence .

Developmental Toxicity (Zebrafish BMC):
Compound BMC (µM) Mechanism
PFAS 4 <7.48 Disrupts lipid metabolism, oxidative stress
PFOS 7.48 Binds serum proteins, inhibits growth
GenX >100 Lower affinity for biomolecules

PFAS 4 exhibits greater potency than PFOS in some assays, possibly due to its carboxylate group facilitating cellular uptake .

Environmental Persistence and Degradation

  • GenX : Shorter half-life in water (days vs. years for PFOS) due to hydrolytic instability .
  • HFPO-TeA : Detected in surface waters, suggesting moderate persistence despite ether groups .

Key Research Findings

Nanoparticle Engineering: PFAS 4 improves dispersion of barium titanate nanoparticles in fluorous solvents, enabling high-k dielectric films (ε = 21.5 at 1 kHz) for electronics .

Developmental Toxicity : In mahi-mahi embryos, PFAS 4 induced pericardial edema at concentrations 10× lower than PFOA, highlighting species-specific sensitivity .

Protein Binding : Differential scanning fluorimetry shows PFAS 4 binds human serum albumin with moderate affinity, weaker than PFOS but stronger than GenX .

Biological Activity

Perfluoro-3,6,9-trioxatridecanoic acid (also known as F3TDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are recognized for their widespread environmental presence and potential health effects. This article provides a comprehensive overview of the biological activity associated with F3TDA, including its toxicity, mechanisms of action, and implications for human health and the environment.

Overview of PFAS

PFAS are synthetic compounds characterized by a carbon-fluorine bond, which imparts unique chemical properties such as resistance to degradation. They have been widely used in various applications, including firefighting foams, non-stick cookware, and water-repellent fabrics. However, the persistence of these compounds in the environment has raised concerns regarding their bioaccumulation and potential toxic effects on living organisms.

Toxicity Studies

Recent studies have employed high-throughput toxicity screening methods to evaluate the effects of various PFAS compounds, including F3TDA. A significant study utilized the human placental trophoblast JEG-3 cell line to assess cell viability, proliferation, and mitochondrial membrane potential (MMP) after exposure to different PFAS compounds. The findings indicated that many PFAS disrupt trophoblast function at concentrations below traditional cytotoxicity thresholds .

Key Findings:

  • Cell Viability: The study determined effective concentration (EC50) values for 79% of tested compounds, indicating significant toxicity at low concentrations.
  • Gene Expression: Exposure to PFAS altered the expression of genes critical for trophoblast health, suggesting that these compounds could interfere with normal placental function .

Case Studies

A case study involving zebrafish models demonstrated that exposure to F3TDA resulted in developmental toxicity. Zebrafish are increasingly used as a model organism due to their transparent embryos and rapid development, allowing for real-time observation of toxicological effects. The study found that F3TDA exposure led to significant morphological deformities and impaired organ development in larvae .

The mechanisms through which F3TDA exerts its biological effects are still being elucidated. However, several potential pathways have been identified:

  • Oxidative Stress: Disruption in oxidative stress regulation has been observed in trophoblast cells exposed to PFAS. For instance, altered expression of genes involved in oxidative stress response was noted following exposure to GenX and PFOA .
  • Endocrine Disruption: PFAS compounds are suspected endocrine disruptors, potentially interfering with hormonal signaling pathways critical for reproductive health .

Environmental Impact

The environmental persistence of F3TDA raises concerns regarding its accumulation in water sources and biota. Studies have documented its presence in groundwater and surface waters, prompting assessments of its ecological risks . The global occurrence of PFAS underscores the need for comprehensive monitoring and regulatory measures.

Summary Table of Biological Effects

Biological Effect Observed Outcome Reference
Cell ViabilityReduced at low concentrations
Gene ExpressionAltered expression of trophoblast health genes
Developmental ToxicityMorphological deformities in zebrafish larvae
Oxidative Stress RegulationDisruption noted in trophoblast cells
Environmental PersistenceDetected in groundwater and surface waters

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Perfluoro-3,6,9-trioxatridecanoic acid in environmental and biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying perfluoroalkyl ether carboxylic acids (PFECAs) like this compound. Isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) are critical for correcting matrix effects and ionization suppression. For environmental samples, solid-phase extraction (SPE) with weak anion-exchange cartridges is advised, while biological matrices require protein precipitation followed by SPE .
  • Example Workflow :

MatrixExtraction MethodAnalytical InstrumentLOD (ng/L)Recovery (%)
WaterSPE (WAX cartridges)LC-MS/MS0.5–2.085–110
SerumProtein precipitation + SPELC-MS/MS1.0–3.075–95

Q. What synthetic pathways are reported for this compound?

  • Methodological Answer : Synthesis typically involves fluorination of polyether precursors via electrochemical fluorination (ECF) or telomerization. For example, hexafluoropropylene oxide (HFPO) oligomerization followed by carboxylation yields ether-containing PFAS. The compound’s structure suggests a tetrafluoroethylene oxide backbone with trifluoromethyl branching, requiring precise control of reaction stoichiometry and purification via fractional distillation .

Q. How does this compound partition in environmental compartments?

  • Methodological Answer : Its partitioning behavior is influenced by the ether oxygen atoms, which increase water solubility compared to fully carbon-chain PFAS (e.g., PFOA). However, the perfluorinated alkyl chain drives adsorption to organic matter in sediments. Computational models (e.g., COSMOtherm) predict a log KowK_{ow} of 2.8–3.5, indicating moderate bioaccumulation potential. Field studies should validate these predictions using paired water-sediment sampling .

Advanced Research Questions

Q. What experimental challenges arise in resolving contradictory data on the toxicity of this compound?

  • Methodological Answer : Discrepancies in toxicity studies often stem from differences in purity (>98% required), exposure duration, and model systems. For in vitro assays, ensure removal of synthesis byproducts (e.g., shorter-chain PFAS) via HPLC. For in vivo studies, account for species-specific pharmacokinetics: rodents exhibit faster renal clearance than primates. Cross-validate findings using omics approaches (e.g., transcriptomics to identify conserved pathways) .

Q. How do ether oxygen atoms influence the compound’s metabolic stability compared to non-ether PFAS?

  • Methodological Answer : Ether groups introduce metabolic "soft spots" susceptible to oxidative degradation. In vitro hepatic microsome assays (human/rat) reveal that cytochrome P450 enzymes catalyze cleavage at ether linkages, generating shorter-chain metabolites. Contrast this with non-ether PFAS (e.g., PFOS), which resist enzymatic breakdown. Use 19F^{19}\text{F}-NMR to track metabolite formation and high-resolution mass spectrometry for structural elucidation .

Q. What strategies optimize the removal of this compound in water treatment systems?

  • Methodological Answer : Advanced reduction processes (ARPs) combining UV irradiation and sulfite show promise. The ether backbone enhances reactivity toward hydrated electrons (eaqe_{aq}^-), leading to defluorination. Pilot-scale testing should optimize parameters:

  • UV wavelength: 254 nm for maximal eaqe_{aq}^- generation.
  • Sulfite dose: 10 mM for >90% degradation in 30 minutes.
  • Post-treatment: Activated carbon to adsorb residual intermediates .

Data Contradiction Analysis

Q. Why do some studies report low bioaccumulation factors (BAFs) for this compound despite its structural similarity to bioaccumulative PFAS?

  • Resolution : The ether-oxygen atoms reduce membrane permeability and enhance urinary excretion. BAFs in fish (e.g., zebrafish) range from 50–200 L/kg, lower than PFOS (BAF >1,000 L/kg). However, tissue-specific accumulation (e.g., liver vs. muscle) must be quantified via sectoral analysis. Contradictions arise when studies overlook metabolite contributions or use inconsistent exposure concentrations .

Key Research Gaps

  • Degradation Pathways : Limited data on abiotic/biotic degradation products (e.g., trifluoroacetic acid derivatives) .
  • Developmental Toxicity : Structural analogs like PFO4DA disrupt cholesterol synthesis in vivo; similar studies are needed for this compound .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-3,6,9-trioxatridecanoic acid
Reactant of Route 2
Perfluoro-3,6,9-trioxatridecanoic acid

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